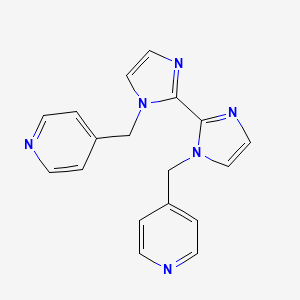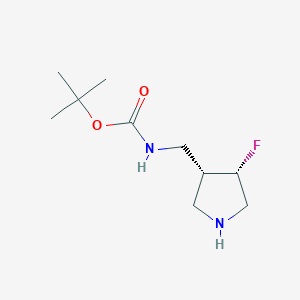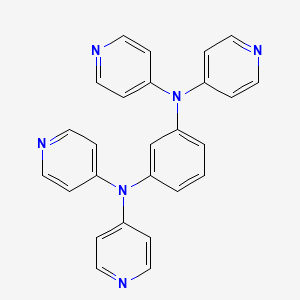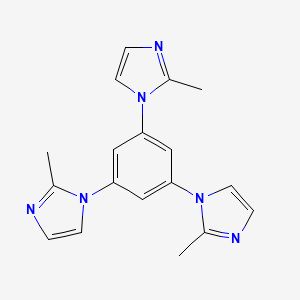
1,1'-Bis(pyridin-4-ylmethyl)-1H,1'h-2,2'-biimidazole
Overview
Description
1,1'-Bis(pyridin-4-ylmethyl)-1H,1'h-2,2'-biimidazole is a useful research compound. Its molecular formula is C18H16N6 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'h-2,2'-biimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'h-2,2'-biimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Molecular Electrostatic Potential and Hydrogen Bonding Selectivity
- 1,1'-Bis(pyridin-4-ylmethyl)-2,2'-biimidazole (A1) was used in a study to investigate the selectivity of hydrogen bonding in molecular interactions. This compound, among others, demonstrated the significance of electrostatic potential in predicting hydrogen bond interactions in co-crystal formations (Aakeröy, Wijethunga, & Desper, 2015).
2. Coordination Polymers and Structural Analysis
- A research on one-dimensional coordination polymers utilized 1,1'-Bis(pyridin-4-ylmethyl)-2,2'-bi-1H-benzimidazole. This study led to the synthesis of new coordination polymers, providing insights into their molecular structures and conformational properties (Li et al., 2014).
3. Supramolecular Synthesis and Halogen Bonding
- The compound was also involved in research exploring the hierarchy of halogen bonds in supramolecular synthesis. This study highlighted the role of electrostatics in the synthesis of co-crystals driven by halogen bonding (Aakeröy, Wijethunga, Desper, & Moore, 2015).
4. Fluorescence Applications in Rhenium Complexes
- In the context of fluorescence, this compound was examined for its potential in developing fluorescent sensors, especially in the detection of small inorganic cations. The study focused on the electronic transfer mechanisms in these applications (Wei et al., 2006).
5. Crystal Growth Control with Potassium Iodide
- The compound played a significant role in a study aimed at controlling the crystal growth of potassium iodide. It demonstrated how the ligand can preserve cubic units and facilitate the arrangement into linear chains, contributing to the understanding of crystal growth mechanisms (Bulatova et al., 2018).
6. Chemosensor Development for Fluoride Ions
- This compound was also used in the development of a chemosensor for the detection of fluoride ions. The study focused on understanding the binding mechanisms and the potential application in chemical sensing technologies (Chetia & Iyer, 2008).
properties
IUPAC Name |
4-[[2-[1-(pyridin-4-ylmethyl)imidazol-2-yl]imidazol-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-5-19-6-2-15(1)13-23-11-9-21-17(23)18-22-10-12-24(18)14-16-3-7-20-8-4-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWYFDWEZWEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CN=C2C3=NC=CN3CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bis(pyridin-4-ylmethyl)-1H,1'h-2,2'-biimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243989.png)

![Dimethyl 5'-bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B8244008.png)
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)
![2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid](/img/structure/B8244015.png)

![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8244031.png)

![5'-(4-Carboxyphenyl)-2'-nitro-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8244056.png)
![2'-(((Tert-butoxycarbonyl)amino)methyl)-3,3''-dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8244066.png)
![Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8244070.png)
